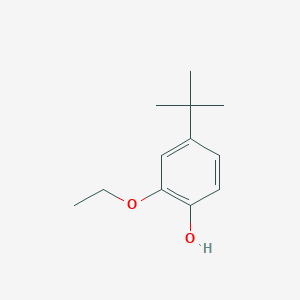
4-(tert-Butyl)-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2-ethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and an ethoxy group attached to a phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(tert-Butyl)-2-ethoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and improved safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(tert-Butyl)-2-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-2-ethoxyphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily attributed to the phenolic hydroxyl group, which can undergo redox cycling. The compound may also interact with various molecular targets, including enzymes and cellular membranes, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the ethoxy group.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with two tert-butyl groups and a methyl group.
4-tert-Butylcatechol: Contains two hydroxyl groups on the phenolic ring
Uniqueness
4-(tert-Butyl)-2-ethoxyphenol is unique due to the presence of both a tert-butyl group and an ethoxy group on the phenolic ring. This combination imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-tert-butyl-2-ethoxyphenol |
InChI |
InChI=1S/C12H18O2/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8,13H,5H2,1-4H3 |
Clé InChI |
QNJHVTUMZNMYTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


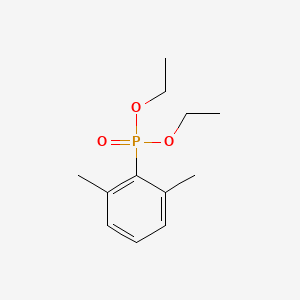
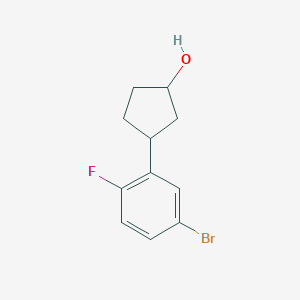

![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)

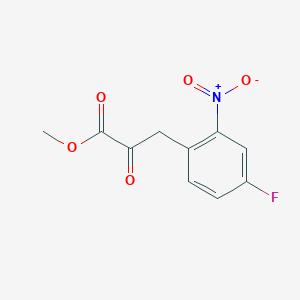
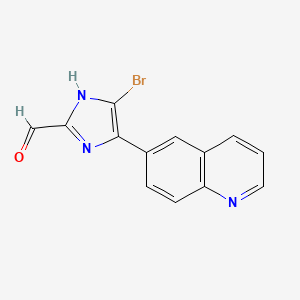
![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)

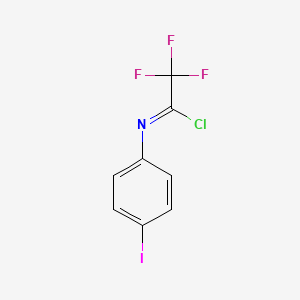
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)

